1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide
Overview
Description
1-Methyl-6-oxa-3-thiabicyclo[310]hexane 3,3-dioxide is a bicyclic compound with the molecular formula C5H8O3S It is characterized by the presence of an oxygen and sulfur atom within its bicyclic structure, which imparts unique chemical properties
Preparation Methods
The synthesis of 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1-methyl-3-thiabicyclo[3.1.0]hexane and an oxidizing agent.
Oxidation Reaction: The key step involves the oxidation of the sulfur atom to form the sulfone group. Common oxidizing agents used include hydrogen peroxide (H2O2) or peracids such as m-chloroperbenzoic acid (m-CPBA).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) at a controlled temperature to ensure the selective formation of the sulfone group.
Chemical Reactions Analysis
1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states of sulfur.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide or sulfoxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, leading to the formation of various derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Limited industrial applications, primarily in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide involves its reactivity at the sulfur atom. The sulfone group can participate in various chemical reactions, acting as an electrophile in nucleophilic substitution reactions. The compound’s bicyclic structure also influences its reactivity and interaction with other molecules, potentially affecting molecular targets and pathways in biological systems.
Comparison with Similar Compounds
1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide can be compared with other similar compounds such as:
1-Methyl-3-thiabicyclo[3.1.0]hexane: Lacks the sulfone group, making it less reactive in oxidation reactions.
6-Thiabicyclo[3.1.0]hexane: Similar bicyclic structure but without the oxygen atom, leading to different chemical properties.
3,6-Dioxa-bicyclo[3.1.0]hexane-2,4-dione: Contains two oxygen atoms in the bicyclic structure, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of oxygen and sulfur atoms within the bicyclic framework, which imparts distinctive chemical properties and reactivity.
Properties
IUPAC Name |
1-methyl-6-oxa-3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c1-5-3-9(6,7)2-4(5)8-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKGOIYIAHKTKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CS(=O)(=O)CC1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302442 | |
Record name | 1-methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18502-58-4 | |
Record name | NSC160589 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC150995 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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